molecular formula C26H25N3O5 B14966500 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B14966500
M. Wt: 459.5 g/mol
InChI Key: XYWKMZWSCOWWRY-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a 2,4-dimethoxyphenyl group. An acetamide moiety is attached to the quinazoline nitrogen (position 1), with the acetamide’s nitrogen further substituted by a 4-methylbenzyl group.

Properties

Molecular Formula

C26H25N3O5

Molecular Weight

459.5 g/mol

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14H,15-16H2,1-3H3,(H,27,30)

InChI Key

XYWKMZWSCOWWRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves multiple steps, typically starting with the preparation of the quinazolinone core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing them for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of methoxy groups makes it susceptible to oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, targeting specific functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents such as halogens or nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and studies.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core and functional groups enable it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs sharing the quinazoline dione-acetamide scaffold or related pharmacophores.

Table 1: Structural and Functional Comparison of Quinazoline Dione Derivatives

Compound Name Core Structure Acetamide Substituent Synthesis Route Biological Activity Reference
Target Compound Quinazoline-2,4-dione N-[(4-methylphenyl)methyl] Not explicitly detailed Undisclosed (assumed kinase/anticonvulsant) -
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide Quinazoline-2,4-dione N-[(2,4-dichlorophenyl)methyl] Oxidation of thiourea, coupling with chloroacetamide Anticonvulsant (inferred from structural analogs)
2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazoline-2,4-dione N-[2-(3-fluorophenyl)ethyl] Commercial synthesis (MolPort) Acetylcholinesterase inhibition (docking-based)
N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide Pyrazolone 3,4-Dichlorophenyl Carbodiimide-mediated coupling Structural analog of penicillin derivatives

Key Findings:

Electron-withdrawing groups (e.g., Cl, F in ) may increase binding affinity to enzymes like acetylcholinesterase or kinases, as seen in docking studies .

Biological Activity Trends :

  • Quinazoline dione derivatives exhibit anticancer , anticonvulsant , and enzyme inhibitory activities. For example:

  • Compound was prioritized in docking studies for acetylcholinesterase inhibition, a target in neurodegenerative diseases.

Research Implications and Gaps

  • Activity Prediction : The target compound’s 2,4-dimethoxy and 4-methyl groups may favor interactions with hydrophobic enzyme pockets, common in kinase targets. However, empirical data on its specific activity is lacking.
  • Contradictions : While halogenated analogs (e.g., ) are linked to anticonvulsant effects, fluorinated derivatives () show enzyme inhibition, highlighting substituent-driven functional divergence.
  • Synthesis Optimization : Methods from (oxidation and coupling) could guide the target compound’s scalable production.

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